(2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-chlorophenylhydrazine and an appropriate carbonyl compound, followed by the introduction of the hydroxyimino group through a subsequent reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hydrazinylidene and hydroxyimino groups, leading to the formation of amines and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines
Scientific Research Applications
(2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of metabolic processes, and interaction with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- (2Z,3E)-3-[2-(4-bromophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide
- (2Z,3E)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide
- (2Z,3E)-3-[2-(4-methylphenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide
Uniqueness
What sets (2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide apart from similar compounds is its specific substitution pattern and the presence of the chlorophenyl group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2Z,3E)-3-[(4-chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-11(19-20-14-9-7-12(17)8-10-14)15(21-23)16(22)18-13-5-3-2-4-6-13/h2-10,20,23H,1H3,(H,18,22)/b19-11+,21-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSXNUCRKIXDNA-JUYTWUFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)Cl)C(=NO)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)Cl)/C(=N/O)/C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.